4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline
Description
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline is a tertiary amine featuring a spirocyclic diazaspiro core fused to a 2-methoxyaniline moiety. Key characteristics include:
- Molecular Formula: C₁₇H₂₅N₃O (inferred from and )
- CAS Number: 2007917-26-0
- Purity: Available at 95% (HPLC) for research purposes
The 2-methoxyaniline group may contribute to electron-donating effects, influencing reactivity and solubility .
Properties
IUPAC Name |
4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHAMWXAXMVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable aniline derivative with a spirocyclic amine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share the 3,9-diazaspiro[5.5]undecane core but differ in substituents and functional groups:
Biological Activity
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline (CAS No. 2007917-26-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of diazaspiro compounds, which have been studied for various pharmacological effects, including their roles in treating neurological disorders, pain management, and immune modulation.
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- IUPAC Name : 2-methoxy-4-(3,9-diazaspiro[5.5]undecan-3-yl)aniline
Biological Activity Overview
Research has indicated that diazaspiro compounds, including this compound, exhibit various biological activities:
- Antiviral Activity : Some diazaspiro compounds have shown antiviral properties, particularly against HIV and other viral pathogens. For instance, a related compound was noted for its effectiveness as a CCR5 antagonist, suggesting potential applications in HIV treatment .
- Neurological Effects : The structural similarity of diazaspiro compounds to known GABA receptor modulators suggests they may influence neurotransmission and could be explored for treating conditions such as anxiety and depression .
- Pain Management : Preliminary studies indicate that certain diazaspiro derivatives can modulate pain pathways, potentially offering new avenues for analgesic drug development .
- Immunomodulatory Effects : Research has suggested that these compounds may also play a role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Description | Related Compounds |
|---|---|---|
| Antiviral | Effective against HIV; CCR5 antagonists | 1-oxa-3,9-diazaspiro |
| Neurological | Potential GABA receptor modulation | GABAAR antagonists |
| Pain Management | Modulation of pain pathways | Various diazaspiro analogs |
| Immunomodulatory | Influence on immune response | GABAAR ligands |
Case Study: Antiviral Properties
A study focused on the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane derivatives highlighted the antiviral activity of these compounds against HIV. The structure-activity relationship (SAR) revealed that modifications at the spirocyclic center significantly impacted potency and selectivity . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Case Study: Neurological Applications
In another investigation, the effects of diazaspiro compounds on GABA receptors were analyzed. The findings indicated that certain derivatives could act as competitive antagonists at GABAARs, influencing neuronal excitability and suggesting therapeutic applications in anxiety disorders . This positions this compound as a candidate for further exploration in this domain.
Q & A
Q. What are the established synthetic routes for 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline, and how are intermediates characterized?
The synthesis typically involves coupling tert-butyl-protected diazaspiro intermediates with substituted anilines. For example, microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes can be achieved via annulation of primary amines with resin-bound bismesylates, as demonstrated in piperazine and spirocyclic compound synthesis . A key intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2), is reacted with halogenated or fluorinated aniline derivatives under basic conditions (e.g., DIPEA in DMSO at 130°C) to yield the target compound . Characterization of intermediates relies on NMR (¹H/¹³C) and mass spectrometry (HRMS).
Q. Which analytical techniques are critical for confirming the spirocyclic structure of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve the spirocyclic conformation and verify bond angles/geometry .
- NMR spectroscopy : ¹H NMR can identify the methoxy group (δ ~3.8 ppm) and spirocyclic proton environments (δ ~3.0–4.0 ppm). ¹³C NMR confirms the quaternary spiro carbon (δ ~70–80 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., calculated for C₁₈H₂₈N₃O₂: 318.2182) to confirm molecular identity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency between tert-butyl diazaspiro intermediates and 2-methoxyaniline derivatives?
Key parameters include:
Q. How can discrepancies in NMR data arising from diastereomerism or tautomeric equilibria be resolved?
- Variable Temperature (VT) NMR : Cooling to −40°C slows tautomerism, simplifying splitting patterns.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for possible stereoisomers, aiding assignment .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB (hexane:IPA mobile phase) .
Q. What strategies address low yields in spirocyclic ring formation during scale-up?
- Bis-mesylate intermediates : Improve ring-closing efficiency via intramolecular nucleophilic substitution.
- Microwave irradiation : Enhances reaction homogeneity and reduces decomposition .
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the spirocyclic product from linear byproducts .
Q. How is this compound utilized in pharmacological studies, and what assay designs are appropriate?
- Kinase inhibition assays : The spirocyclic amine scaffold is common in kinase inhibitors (e.g., EGFR, BTK). Use TR-FRET assays with recombinant kinases to measure IC₅₀ .
- Solubility optimization : Replace the tert-butyl group with hydrophilic moieties (e.g., PEG chains) to improve bioavailability, monitored via LC-MS logP analysis .
Data Contradiction Analysis
Q. Conflicting bioactivity results in cell-based vs. enzymatic assays: How to interpret this?
Q. Discrepancies in crystallographic vs. computational bond angles: Methodological considerations
- Crystallographic artifacts : Lattice packing forces may distort bond angles. Compare multiple crystal structures (e.g., CSD database entries) .
- DFT functional selection : B3LYP-D3/cc-pVTZ provides accurate geometry predictions for nitrogen-containing heterocycles .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
